2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one is a heterocyclic compound that contains a benzodiazocin ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzodiazocin ring imparts unique chemical properties that make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,2-diamine with a suitable carbonyl compound, such as benzaldehyde, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazocin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or nitrogen atoms.
Scientific Research Applications
2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The benzodiazocin ring system can facilitate binding to these targets, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,2-dihydro-1,2,4-triazine-3(2H)-one: Another heterocyclic compound with potential medicinal applications.
2,4-Diphenyl-1,2,3,4-tetrahydroquinazoline: A compound with a similar ring structure and potential pharmacological properties.
Uniqueness
2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one is unique due to its specific benzodiazocin ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
62407-59-4 |
---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4-diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1-one |
InChI |
InChI=1S/C22H20N2O/c25-22-20-14-8-7-9-17(20)15-16-21(18-10-3-1-4-11-18)23-24(22)19-12-5-2-6-13-19/h1-14,21,23H,15-16H2 |
InChI Key |
UJWCRPQLBXSSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)N(NC1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.